

Application Notes and Protocols for Iron-Catalyzed Methylation Reactions

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Compound of Interest

Compound Name: *Iron, dimethyl-*

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This document provides detailed experimental protocols and application notes for two distinct iron-catalyzed methylation methods: a C-H methylation of ketones and amines using the borrowing hydrogen approach with methanol, and a Kumada-type cross-coupling reaction for the methylation of aryl chlorides. These protocols leverage inexpensive, abundant, and low-toxicity iron catalysts as sustainable alternatives to precious metal-based systems.

Protocol 1: Iron-Catalyzed C-H Methylation of Ketones and Amines via Borrowing Hydrogen

This protocol describes the methylation of various substrates, including ketones and amines, using methanol as a sustainable C1 building block. The reaction is catalyzed by a Knölker-type (cyclopentadienone)iron carbonyl complex and proceeds via a borrowing hydrogen mechanism, which is characterized by high atom economy as water is the only byproduct.^{[1][2][3][4]}

Experimental Protocol: Monomethylation of Butyrophenone

Materials:

- Butyrophenone (1.0 mmol, 1.0 equiv)

- Knölker-type iron catalyst ((CpC(O))Fe(CO)₂) (0.02 mmol, 2 mol%)
- Trimethylamine N-oxide (Me₃NO) (0.04 mmol, 4 mol%)
- Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
- Methanol (MeOH), anhydrous (2.0 mL)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and heating plate
- Standard glassware for workup and purification

Procedure:

- To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the Knölker-type iron precatalyst (2 mol%), trimethylamine N-oxide (4 mol%), and potassium carbonate (2 equiv).
- Add a magnetic stir bar to the tube.
- Evacuate and backfill the Schlenk tube with the inert atmosphere three times.
- Add butyrophenone (1.0 mmol) followed by anhydrous methanol (2.0 mL) via syringe.
- Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
- Stir the reaction mixture vigorously for 24 hours.
- After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.
- Quench the reaction by adding water (10 mL).
- Extract the aqueous phase with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the monomethylated product.

Quantitative Data: Substrate Scope for Iron-Catalyzed Methylation

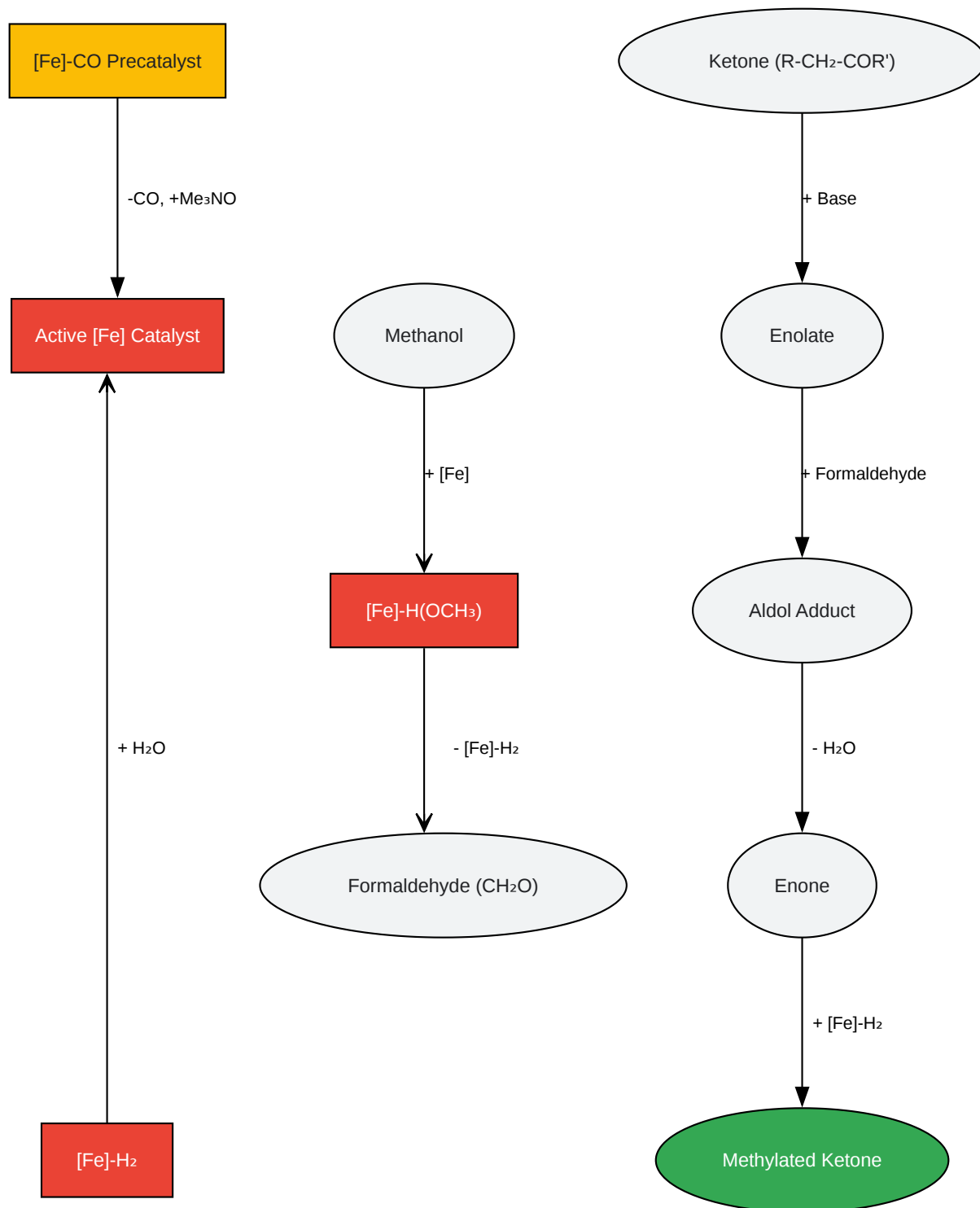
The following table summarizes the yields for the methylation of a variety of substrates using the borrowing hydrogen approach.^{[2][5]}

Substrate	Product	Yield (%)
Butyrophenone	2-Methyl-1-phenylbutan-1-one	88
Propiophenone	2-Methyl-1-phenylpropan-1-one	91
Acetophenone	1-Phenylpropan-1-one	85 (monomethylation)
Acetophenone	2-Methyl-1-phenylpropan-1-one	74 (dimethylation)
Aniline	N-Methylaniline	78
4-Bromoaniline	4-Bromo-N-methylaniline	75
2-Methylaniline	N,2-Dimethylaniline	72
Indole	1-Methylindole	89
Oxindole	1-Methyloxindole	92

Reaction conditions may vary slightly for different substrates. Refer to the source literature for specific details.^{[2][5]}

Logical Relationship: Catalytic Cycle for Borrowing Hydrogen Methylation

The proposed catalytic cycle involves the activation of the iron precatalyst, followed by the dehydrogenation of methanol to form a transient formaldehyde intermediate. This intermediate then reacts with the substrate (e.g., a ketone enolate) before the final product is generated through hydrogenation, regenerating the active catalyst.^{[2][5]}



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Catalytic cycle for iron-catalyzed C-H methylation.

Protocol 2: Iron-Catalyzed Kumada-Type Cross-Coupling for Methylation of Aryl Chlorides

This protocol details a Kumada-type cross-coupling reaction to form a C(sp²)-C(sp³) bond, specifically for the methylation of aryl chlorides using methylmagnesium bromide. Simple and inexpensive iron salts like iron(III) acetylacetonate (Fe(acac)₃) are effective precatalysts for this transformation.

Experimental Protocol: Methylation of 4-Chlorotoluene

Materials:

- 4-Chlorotoluene (1.0 mmol, 1.0 equiv)
- Iron(III) acetylacetonate (Fe(acac)₃) (0.05 mmol, 5 mol%)
- Methylmagnesium bromide (MeMgBr) (1.2 mmol, 1.2 equiv, 3.0 M solution in diethyl ether)
- Tetrahydrofuran (THF), anhydrous (5.0 mL)
- Schlenk tube or round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (nitrogen or argon)
- Standard glassware for workup and purification

Procedure:

- Set up a dry Schlenk tube or round-bottom flask containing a magnetic stir bar under an inert atmosphere.
- Add Fe(acac)₃ (5 mol%) to the flask.
- Add anhydrous THF (5.0 mL) to the flask.
- Add 4-chlorotoluene (1.0 mmol) to the reaction mixture.

- Cool the mixture to 0 °C in an ice bath.
- Slowly add the methylmagnesium bromide solution (1.2 equiv) dropwise to the stirred reaction mixture over 10-15 minutes. A color change is typically observed.
- Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates completion.
- Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl (aq) (10 mL).
- Extract the aqueous layer with diethyl ether (3 x 15 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain p-xylene.

Quantitative Data: Scope of Iron-Catalyzed Kumada Cross-Coupling

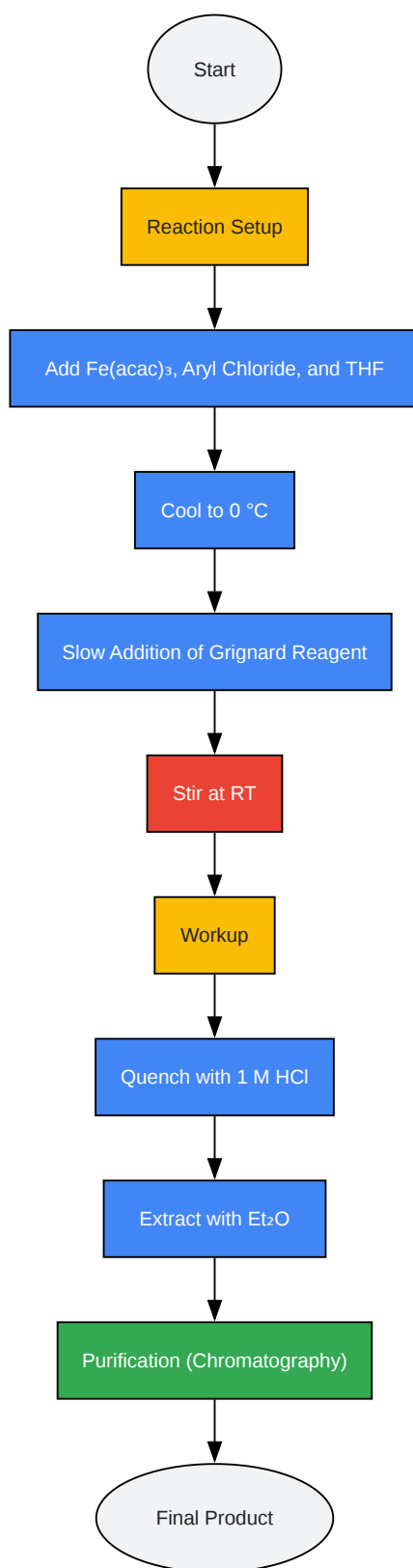
The table below shows representative yields for the iron-catalyzed cross-coupling of various aryl chlorides with alkyl Grignard reagents.

Aryl Chloride	Alkyl Grignard Reagent	Product	Yield (%)
4-Chlorotoluene	MethylMgBr	p-Xylene	>95
4-Chloroanisole	EthylMgBr	4-Ethylanisole	98
2-Chloropyridine	n-PropylMgBr	2-n-Propylpyridine	91
1-Chloro-4-(trifluoromethyl)benzene	MethylMgBr	1-Methyl-4-(trifluoromethyl)benzene	85
1-Chloro-3-nitrobenzene	Iso-propylMgBr	1-Isopropyl-3-nitrobenzene	75

Yields are highly dependent on reaction conditions, including the nature of the Grignard reagent and the aryl chloride.

Experimental Workflow: Iron-Catalyzed Kumada Coupling

The following diagram illustrates the general workflow for the iron-catalyzed Kumada cross-coupling reaction.



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Workflow for iron-catalyzed Kumada coupling.

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